molecular formula C22H25F2N3O3 B6055965 N-[(2,6-difluorophenyl)methyl]-2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide

N-[(2,6-difluorophenyl)methyl]-2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide

Cat. No.: B6055965
M. Wt: 417.4 g/mol
InChI Key: NFHFPCXWCZTUGC-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]-2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of difluorophenyl and ethoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)methyl]-2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the piperazine ring, followed by the introduction of the difluorophenyl and ethoxyphenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-difluorophenyl)methyl]-2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]-2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]-2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-difluorophenyl)methyl]-2-[(2R,3S,6R)-2-(hydroxymethyl)-3-[(2-methoxyphenyl)sulfonylamino]-3,6-dihydro-2H-pyran-6-yl]acetamide
  • (2,6-difluorophenyl)({[(4-methoxyphenyl)methyl]carbamoyl})methyl acetate

Uniqueness

N-[(2,6-difluorophenyl)methyl]-2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O3/c1-2-30-20-9-4-3-6-15(20)14-27-11-10-25-22(29)19(27)12-21(28)26-13-16-17(23)7-5-8-18(16)24/h3-9,19H,2,10-14H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHFPCXWCZTUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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